molecular formula C18H14N2O4S2 B2556542 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922034-85-3

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2556542
CAS No.: 922034-85-3
M. Wt: 386.44
InChI Key: AZNYKABJIDXHME-UHFFFAOYSA-N
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Description

N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 8 and a thiophene-2-sulfonamide moiety at position 2. The oxazepine ring system (oxygen at position 1) distinguishes it from thiazepine analogs (sulfur at position 1), which are more commonly reported in the literature . Its molecular formula is C₂₂H₁₅F₃N₂O₃, with a monoisotopic mass of 412.1035 . This compound is of interest in medicinal chemistry due to its structural similarity to dopamine D₂ receptor antagonists, though specific pharmacological data for this derivative remain undisclosed in the provided evidence.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-11-4-6-16-14(9-11)19-18(21)13-10-12(5-7-15(13)24-16)20-26(22,23)17-3-2-8-25-17/h2-10,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNYKABJIDXHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CS4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a dibenzo[b,f][1,4]oxazepin core, which is characterized by its bicyclic arrangement containing nitrogen and oxygen atoms. The presence of a thiophene ring and a sulfonamide group further enhances its chemical reactivity and potential biological interactions.

Structural Characteristics

FeatureDescription
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 342.41 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, sulfonamide derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial folic acid synthesis.

Anticancer Activity

Studies have highlighted the potential of this compound as an inhibitor of specific kinases involved in cancer pathways, particularly c-Abl tyrosine kinase. The inhibition of this kinase has been linked to reduced proliferation of cancer cells in vitro and in vivo models.

Case Study: c-Abl Inhibition

A study conducted on a related sulfonamide compound demonstrated that it effectively inhibited c-Abl activity in human leukemia cells, leading to apoptosis. The results indicated that the compound could serve as a lead for developing targeted therapies for leukemia and other cancers.

Antimalarial Effects

Preliminary investigations suggest that this compound may also possess antimalarial properties. Its structural features allow it to interact with plasmodial proteins, potentially disrupting their function and inhibiting parasite growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : The dibenzo structure may allow for interactions with various receptors, including those involved in neurotransmission.
  • Electrophilic Reactions : The presence of electrophilic centers in the molecule enables it to participate in nucleophilic substitution reactions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Studies suggest it has favorable absorption characteristics but may require further investigation into its metabolism and excretion pathways.

Future Directions

Future research should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile of the compound in animal models.
  • Mechanistic Studies : To elucidate the specific molecular interactions responsible for its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity against target diseases.

Scientific Research Applications

The compound N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic molecule that has garnered attention in various fields, particularly medicinal chemistry and pharmacology. This article delves into its applications, supported by detailed data and insights from recent studies.

Structural Characteristics

The compound features a dibenzo[b,f][1,4]oxazepin core, which is notable for its bicyclic structure containing both nitrogen and oxygen atoms. The presence of an 8-methyl group and an 11-oxo group enhances its chemical properties and potentially influences its biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that this compound can inhibit specific kinases such as c-Abl tyrosine kinase, which is implicated in various cancers. This suggests potential applications in targeted cancer therapies.

Antimalarial Effects

Preliminary studies suggest that this compound may possess antimalarial properties. Its structural similarity to other known antimalarial agents indicates a potential mechanism of action that warrants further investigation. The exploration of its efficacy against malaria could lead to new therapeutic options.

Neurological Applications

Certain derivatives of dibenzo[b,f][1,4]oxazepin have been identified as selective inhibitors of dopamine D2 receptors, indicating potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. This highlights the compound's versatility in addressing various health issues.

Comparative Biological Activities

The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
N-(3-methyl-4-(N-(8-methyl...Similar dibenzo structureAntimalarial activity
N,N-dimethyl-3-[6-oxo...Contains trifluoromethoxy groupPotential kinase inhibition
N-(2-aminoethyl)-3-[6-oxo...Different side chainsAnticancer properties

This table illustrates the diversity within the class of compounds related to this compound and highlights unique features contributing to their distinct biological profiles.

Mechanistic Insights

The interaction mechanisms of this compound with various biological targets are still under investigation. However, existing studies suggest that its structural components may facilitate binding to enzyme active sites or receptor sites critical for cellular signaling pathways.

Future Research Directions

Given the promising biological activities demonstrated by this compound, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in disease models.
  • Mechanistic Studies : Elucidating specific molecular interactions with target proteins to better understand its mode of action.
  • Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.

Comparison with Similar Compounds

Structural Modifications in the Core Heterocycle

The dibenzo[b,f][1,4]oxazepine core differentiates this compound from thiazepine-based analogs. Key comparisons include:

Compound Name Core Structure Position 1 Atom Key Substituents Molecular Weight Reference
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide Dibenzo[1,4]oxazepine Oxygen (O) - 8-Methyl
- 2-Thiophene-2-sulfonamide
412.367
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-phenylacetamide Dibenzo[1,4]thiazepine Sulfur (S) - 10-Ethyl
- 8-Phenylacetamide
449.153
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide Dibenzo[1,4]oxazepine Oxygen (O) - 10-Methyl
- 5-Chloro-thiophene-2-sulfonamide
447.875
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[1,4]thiazepine Sulfur (S) - 10-Methyl
- 8-(4-Methoxybenzylcarboxamide)
- 5-Oxide
421.121

Key Observations :

  • Substituent Variability : The sulfonamide group in the target compound is unmodified, whereas analogs feature chloro (Cl), trifluoromethyl (CF₃), or methoxybenzyl substitutions, which modulate lipophilicity and receptor binding .

Pharmacological and Physicochemical Properties

Key factors influencing activity include:

  • Sulfonamide modifications (e.g., trifluoromethyl in ) increase metabolic resistance compared to unsubstituted variants.
  • Spectral Data :
    • IR spectra confirm tautomeric forms (e.g., thione vs. thiol in triazole derivatives), impacting stability .
    • HRMS and LCMS data validate molecular integrity, with deviations <0.0002 Da between theoretical and observed masses .

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